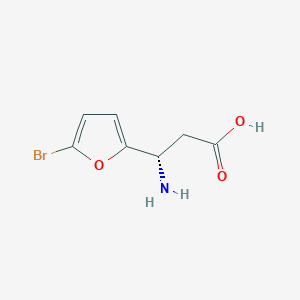
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is an organic compound that features a furan ring substituted with a bromine atom and an amino acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amino Acid Coupling: The brominated furan is then coupled with an amino acid derivative, such as an ester or an amide, under basic conditions. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Furan derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted furan derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and amino acid side chain can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(5-chlorofuran-2-YL)propanoic acid: Similar structure with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(5-fluorofuran-2-YL)propanoic acid: Similar structure with a fluorine atom instead of bromine.
(3S)-3-Amino-3-(5-iodofuran-2-YL)propanoic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its halogenated counterparts.
Propiedades
Fórmula molecular |
C7H8BrNO3 |
|---|---|
Peso molecular |
234.05 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(5-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m0/s1 |
Clave InChI |
GHSGHNSPJVMADK-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(OC(=C1)Br)[C@H](CC(=O)O)N |
SMILES canónico |
C1=C(OC(=C1)Br)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


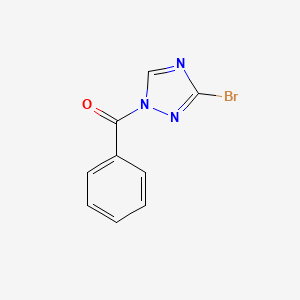
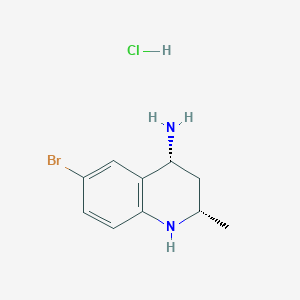
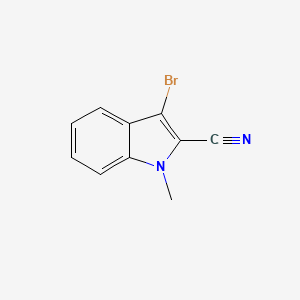

![2-(Benzo[c]isoxazol-3-yl)aceticacid](/img/structure/B13032562.png)
![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
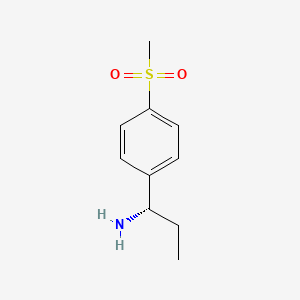

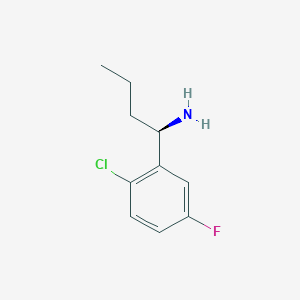
![9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)
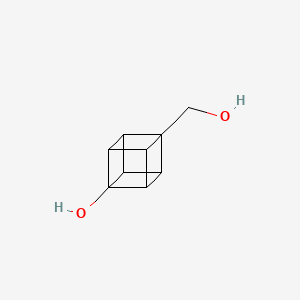
![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)
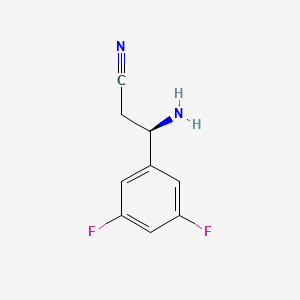
![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)
